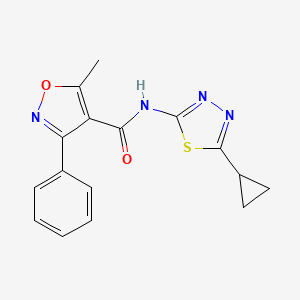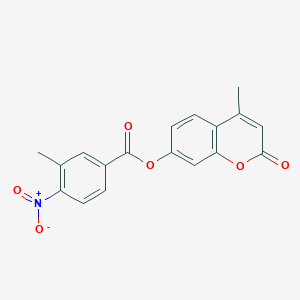
4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential application in different areas of research.
Wirkmechanismus
The mechanism of action of 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including thymidylate synthase and RNA polymerase. Thymidylate synthase is an enzyme that is essential for DNA synthesis, and its inhibition can lead to cell death. RNA polymerase is an enzyme that is involved in the transcription of RNA from DNA, and its inhibition can lead to the inhibition of viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and the replication of certain viruses. Additionally, this compound has been shown to have an effect on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine in lab experiments is its potential application in cancer treatment and antiviral therapy. Additionally, this compound has been used as a tool for studying the function of certain proteins. One limitation of using this compound in lab experiments is its potential toxicity. Careful handling and purification are required to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine. One direction is to further investigate its potential application in cancer treatment and antiviral therapy. Another direction is to study its mechanism of action in more detail. Additionally, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, this compound can be used as a tool for studying the function of other proteins and enzymes.
In conclusion, this compound is a chemical compound that has potential application in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine can be synthesized using various methods, including the reaction of 6-fluorouracil with morpholine in the presence of a base. Another method involves the reaction of 6-fluorouracil with N,N-dimethylmorpholine in the presence of a catalyst. The synthesis of this compound requires careful handling and purification to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential application in various areas of scientific research, including cancer treatment, antiviral activity, and as a tool for studying the function of certain proteins. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against certain viruses, including influenza virus. Additionally, this compound has been used as a tool for studying the function of certain proteins, such as the RNA polymerase.
Eigenschaften
IUPAC Name |
4-(4-fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRAPFQJRCFZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)



![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)




![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)